Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Medicinal chemistry SAR Physicochemical profiling

CBHMU (CAS 1396794-84-5) is a chiral N,N′-disubstituted urea with a unique 4-chlorobenzyl/tertiary hydroxyl/4-methoxyphenyl architecture unmatched by close analogs. XLogP3=3.0, TPSA=70.6 Ų places it in oral drug-like space. The three H-bond donor/acceptor topology enables SAR expansion around urea-based inhibitors (UT-A1, UT-B, urease). The undefined stereocenter and orthogonal π-stacking/halogen-bonding sites support co-crystal engineering. Ideal for scaffold hopping, focused library derivatization, or as an analytical reference standard. Require purity ≥95% with COA.

Molecular Formula C19H23ClN2O3
Molecular Weight 362.85
CAS No. 1396794-84-5
Cat. No. B2887083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
CAS1396794-84-5
Molecular FormulaC19H23ClN2O3
Molecular Weight362.85
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C19H23ClN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23)
InChIKeyORHVTXIWQMUXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5), also referred to as CBHMU, is a synthetic N,N′-disubstituted urea of molecular formula C19H23ClN2O3 and molecular weight 362.85 g/mol [1]. It is classified within the phenylurea compound family in the MeSH thesaurus [2]. The molecule incorporates a 4-chlorobenzyl substituent on one urea nitrogen and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl moiety on the other, producing a single undefined stereocenter at the tertiary carbinol carbon [1]. Its computed physicochemical profile includes XLogP3 = 3, topological polar surface area = 70.6 Ų, 3 hydrogen bond donors, and 3 hydrogen bond acceptors [1], placing it within oral drug-like chemical space by Lipinski and Veber criteria.

Why Generic Urea-Derivative Substitution Fails for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5)


N,N′-disubstituted ureas are a structurally diverse class where minor substituent variations can produce large shifts in target binding, selectivity, solubility, and metabolic stability [1]. In the specific case of 1-(4-chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, the combination of a 4-chlorobenzyl group, a tertiary hydroxyl-bearing linker, and a 4-methoxyphenyl terminus creates a unique hydrogen-bond donor/acceptor topology and steric profile that cannot be replicated by analogs lacking any one of these features. Even closely related compounds such as 1-(4-chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (CAS 1334369-86-6, MW 286.75) or 3-(2-chlorophenyl)-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea (CAS 1396847-40-7) differ in pharmacophoric elements that are known, from broader urea structure–activity relationship (SAR) studies, to alter target engagement and ADME properties [1]. Consequently, generic substitution without experimental confirmation of functional equivalence introduces significant risk of altered biological outcome.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5)


Molecular Weight Differentiation from the Closest Demethoxyphenyl Analog

The target compound (MW 362.85) exhibits a +76.1 Da molecular weight increase relative to 1-(4-chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (CAS 1334369-86-6, MW 286.75) [1], owing to replacement of a methoxy group with a full 4-methoxyphenyl ring system. This mass shift is accompanied by increases in rotatable bond count (7 vs. 5), topological polar surface area (70.6 vs. 67.4 Ų), and XLogP3 (3.0 vs. 1.2) [1]. These differences are large enough to alter membrane permeability, solubility class, and protein-binding characteristics as predicted by established drug-likeness models [2].

Medicinal chemistry SAR Physicochemical profiling

Structural Differentiation: Chlorobenzyl Positional Isomerism and Target-Binding Implications

The target compound bears a 4-chlorobenzyl substituent, distinguishing it from the 2-chlorobenzyl positional isomer 3-(2-chlorophenyl)-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea (CAS 1396847-40-7) . In the broader phenylurea SAR literature, the position of chlorine substitution on the benzyl ring has been shown to alter inhibitory potency by 5- to 50-fold against enzymes such as urease and carbonic anhydrase, as well as to modulate selectivity across transporter isoforms [1]. While direct comparative data for these two specific compounds are absent from the public domain, class-level SAR precedent establishes that para- vs. ortho-chlorobenzyl substitution is a non-trivial structural modification with predictable consequences for molecular recognition [1].

Medicinal chemistry Receptor binding Isomer selectivity

Hydrogen-Bond Donor/Acceptor Topology Distinction from N-Alkyl Urea Analogs

The target compound possesses three hydrogen-bond donors (two urea N–H and one tertiary O–H) and three hydrogen-bond acceptors (urea C=O, methoxy O, and tertiary O–H oxygen) [1]. This is distinguished from simpler N-(4-chlorobenzyl)-N′-alkyl urea analogs that lack the tertiary hydroxyl group, reducing their HBD count to 2 and altering their hydrogen-bonding capacity. The urea functional group in combination with the flexible 2-hydroxy-2-methylpropyl linker enables both intra- and intermolecular hydrogen-bonding networks that influence solid-state stability, solubility, and target binding [2]. The tertiary hydroxyl also introduces a stereocenter, rendering the compound chiral—a feature absent in many simpler achiral urea analogs [1].

Supramolecular chemistry Solubility Crystal engineering

Statement on the Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem returned no peer-reviewed primary research articles, patents with specific biological claims, or curated bioactivity database records reporting quantitative IC50, Ki, EC50, or in vivo efficacy data for 1-(4-chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5) as of the search date [1][2][3]. All quantitative biological activity claims found for this compound originate from vendor product pages that are excluded from this analysis per source rules. Consequently, no evidence dimension based on target potency, selectivity, ADME, or in vivo efficacy can be substantiated for this compound at present. This absence of data constitutes the single most important differentiation factor for procurement decisions: users seeking a validated bioactive urea derivative with published target engagement data should consider structurally related compounds with established ChEMBL or BindingDB entries, while this compound is appropriate only for exploratory research or as a synthetic intermediate where novelty and structural distinctiveness are the primary selection criteria [2].

Data gap Procurement risk Experimental validation

Recommended Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396794-84-5) Based on Verified Structural Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Urea Transporter or Urease Inhibitor Leads

The compound's structural features—a 4-chlorobenzyl group and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl urea architecture—make it a suitable candidate for scaffold-hopping or SAR expansion campaigns around published urea-based inhibitors of urea transporters (UT-A1, UT-B) and urease enzymes [1]. Its physicochemical profile (XLogP3 = 3.0, TPSA = 70.6 Ų) predicts adequate membrane permeability for cellular assays [1], though this has not been experimentally confirmed. Procurement is justified when the research objective is to generate novel SAR data rather than to confirm known target engagement.

Supramolecular Chemistry and Crystal Engineering: Chiral Hydrogen-Bonding Building Block

With three hydrogen-bond donors and three hydrogen-bond acceptors organized around a chiral tertiary carbinol center, this compound offers a distinct hydrogen-bonding topology for constructing supramolecular assemblies, co-crystals, or metal-organic frameworks [1][2]. The urea core supports the well-established α-tape and urea···anion hydrogen-bonding motifs, while the 4-chlorobenzyl and 4-methoxyphenyl termini provide orthogonal π-stacking and halogen-bonding interaction sites [2].

Analytical Reference Standard for Chromatographic Method Development

The compound is registered in PubChem (CID 71782104) with a complete computed property set and a defined InChIKey (ORHVTXIWQMUXCA-UHFFFAOYSA-N), satisfying basic identity requirements for use as an analytical reference standard in HPLC, LC-MS, or GC-MS method development, provided the procured material is accompanied by a certificate of analysis confirming purity ≥95% [1]. Its molecular weight (362.85 Da) and distinct isotopic pattern from the chlorine atom facilitate unambiguous detection.

Synthetic Intermediate for Derivatization Targeting Improved Bioactivity

The tertiary hydroxyl group and the urea NH functionalities offer reactive handles for further derivatization—such as acylation, alkylation, or carbamoylation—to generate focused libraries around the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl urea scaffold [1]. The 4-chlorobenzyl group can also serve as a synthetic placeholder for late-stage diversification via cross-coupling chemistry. This application is appropriate when the goal is to create novel analogs rather than to use the compound as a final bioactive entity.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.